2-(Ethylthio)ethanethioamide
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Overview
Description
2-(Ethylthio)ethanethioamide is an organic compound with the molecular formula C4H9NS2 It is a thioamide derivative, characterized by the presence of both ethylthio and ethanethioamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)ethanethioamide typically involves the reaction of ethylthiol with ethanethioamide under controlled conditions. One common method includes the use of thionyl chloride as a reagent to convert 2-acetamido-2-(ethylthio)acetic acid to its corresponding acid chloride, which is then reacted with ammonia to form the desired thioamide .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylthio)ethanethioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the ethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioamides depending on the nucleophile used.
Scientific Research Applications
2-(Ethylthio)ethanethioamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Ethylthio)ethanethioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thioamide group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thioacetamide: Similar structure but lacks the ethylthio group.
Thioformamide: Contains a formyl group instead of an ethylthio group.
Benzothioamide: Features a benzene ring in place of the ethylthio group.
Uniqueness
2-(Ethylthio)ethanethioamide is unique due to the presence of both ethylthio and ethanethioamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C4H9NS2 |
---|---|
Molecular Weight |
135.3 g/mol |
IUPAC Name |
2-ethylsulfanylethanethioamide |
InChI |
InChI=1S/C4H9NS2/c1-2-7-3-4(5)6/h2-3H2,1H3,(H2,5,6) |
InChI Key |
HHIWSYCPKTVLIU-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(=S)N |
Origin of Product |
United States |
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